molecular formula C10H9F4N B13288890 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

Cat. No.: B13288890
M. Wt: 219.18 g/mol
InChI Key: XHXNGZBBSMZQII-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with a cyclopropanating agent under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological targets .

Comparison with Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Similar structure but lacks the fluoro group.

    1-[3-Fluoro-5-(trifluoromethyl)phenyl]piperazine: Contains a piperazine ring instead of a cyclopropane ring.

    3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar aromatic substitution pattern but different functional group.

Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9F4N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2

InChI Key

XHXNGZBBSMZQII-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)N

Origin of Product

United States

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